molecular formula C20H19N3O3 B2512210 4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1105251-23-7

4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2512210
CAS No.: 1105251-23-7
M. Wt: 349.39
InChI Key: VOZHBZSLAQVWCB-UHFFFAOYSA-N
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Description

4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a benzoxazinone core with an oxadiazole moiety, making it an interesting subject for scientific research and industrial applications.

Scientific Research Applications

4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

Future research could explore the potential uses of this compound, particularly given the known biological activity of 1,2,4-oxadiazole derivatives . This could include testing its activity against various biological targets, or modifying its structure to enhance its properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps. One common method includes the formation of the oxadiazole ring through the reaction of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions. The benzoxazinone core can be synthesized via a cyclization reaction involving an ortho-aminophenol and a suitable carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazinone derivatives and oxadiazole-containing molecules. Examples are:

Uniqueness

What sets 4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one apart is its combined structural features, which may confer unique reactivity and biological activity

Properties

IUPAC Name

4-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methyl-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-3-14-8-10-15(11-9-14)19-21-18(26-22-19)12-23-16-6-4-5-7-17(16)25-13(2)20(23)24/h4-11,13H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZHBZSLAQVWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4OC(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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